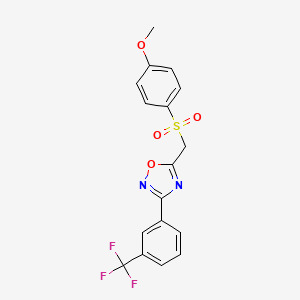

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

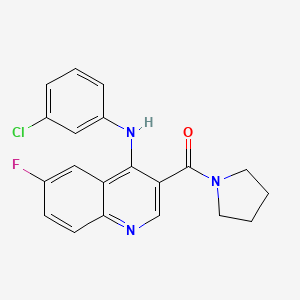

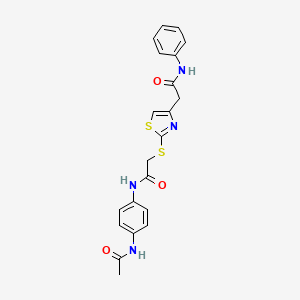

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, also known as 1-Boc-4-ethynyl-4-fluoropiperidine, is a chemical compound with the molecular formula C12H18FNO2 and a molecular weight of 227.28 . It is used in various fields of research and development .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is 1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel compounds with potential therapeutic applications. Its unique structure, combining a piperidine ring with an ethynyl group, offers opportunities for designing new drugs. For instance, modifications of this scaffold can lead to potent inhibitors of specific enzymes or receptors, making it a promising candidate for drug discovery .

PROTAC Development

In the field of targeted protein degradation, PROTACs (PROteolysis TArgeting Chimeras) have gained prominence. These molecules recruit E3 ligases to specific proteins, leading to their ubiquitination and subsequent degradation. Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a derivative of our compound, acts as a semi-flexible linker in PROTAC design. Researchers use it to connect the protein-binding moiety and the E3 ligase-recruiting component, facilitating selective protein degradation .

Organic Synthesis

The compound’s piperidine ring, combined with its ethynyl functionality, makes it a versatile intermediate for organic synthesis. Researchers employ it to construct diverse molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can participate in host–guest interactions, self-assembly, and molecular recognition. Researchers investigate its behavior in coordination complexes, inclusion compounds, and host–guest systems, contributing to our understanding of supramolecular phenomena.

Propiedades

IUPAC Name |

tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWDBGQOAGBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)